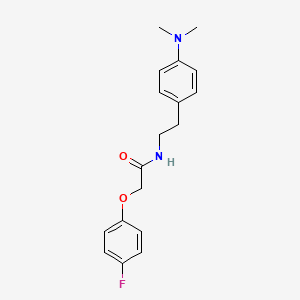

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSGCAJHWAPIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Key Structural and Functional Differences

Backbone Variations: The target compound’s phenethyl-dimethylamino backbone contrasts with analogs featuring morpholinylpropyl (Y205-7732) or sulfonylpiperazine (). These modifications alter solubility and target affinity. For example, Y205-7732’s morpholine group increases polarity (polar surface area = 43.67 Ų) compared to the target compound’s dimethylamino group, which may enhance blood-brain barrier penetration .

Bromobenzyl and sulfone-thienyl groups () introduce bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

Pharmacological Implications: Compounds with sulfonylpiperazine () or benzoisothiazolone () moieties are associated with antimicrobial and anti-inflammatory activities, respectively. Triazinyl acetamides () exhibit structural rigidity due to the triazine core, which may limit conformational flexibility compared to the target compound’s phenethyl group .

Physicochemical Properties

- Lipophilicity : Y205-7732 (logP = 0.64) is less lipophilic than the bromobenzyl analog (logP predicted = 1.55), indicating divergent tissue distribution profiles .

- Hydrogen Bonding: The target compound’s dimethylamino group provides one hydrogen bond donor, similar to Y205-7732, but fewer than sulfonylpiperazine derivatives (e.g., : 3 acceptors) .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Dimethylamino group : Enhances interaction with biological macromolecules.

- Phenethyl moiety : Contributes to its pharmacological properties.

- Fluorophenoxy acetamide framework : Influences chemical reactivity and biological activity.

The molecular formula is CHFNO, with a molecular weight of approximately 300.4 g/mol. The presence of the fluorine atom is significant as it can affect the compound's pharmacokinetic properties and interactions with biological targets.

This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. The dimethylamino group facilitates binding to various molecular targets, potentially modulating enzyme activity and influencing signaling pathways. This interaction is crucial for understanding the compound's therapeutic applications, particularly in pharmacology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging .

- Anticancer Potential : Similar compounds in the phenylacetamide class have demonstrated anticancer activity. For instance, derivatives have shown cytotoxic effects against prostate carcinoma cell lines, indicating potential for further exploration in cancer therapeutics .

- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter transporters, suggesting that this compound may influence serotonin transporter activity, which is relevant for mood disorders .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of phenylacetamide derivatives, compounds similar to this compound were tested against prostate carcinoma (PC3) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC values comparable to established anticancer drugs . This suggests a promising avenue for further development of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide, and how do they influence its chemical reactivity?

- The compound contains a dimethylamino-phenethyl group linked to a 4-fluorophenoxyacetamide backbone. The dimethylamino group enhances solubility and enables hydrogen bonding/electrostatic interactions, while the fluorophenoxy moiety contributes to hydrophobic interactions and metabolic stability. These features are critical for designing derivatives with tailored reactivity and biological activity .

- Methodological Insight : Use NMR and mass spectrometry (MS) to confirm substituent positions and hydrogen environments. Computational tools like DFT can model electronic effects of the fluorine atom and dimethylamino group .

Q. What are common synthetic routes for preparing this compound?

- A typical synthesis involves:

Coupling 4-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate.

Amidation with 4-(dimethylamino)phenethylamine under basic conditions (e.g., DMF with triethylamine as a catalyst).

Purification via column chromatography and recrystallization .

- Key Variables : Solvent choice (DMF vs. THF) and reaction temperature (60–80°C) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).

- MS : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved yield and scalability?

- Strategies :

- Use continuous flow reactors to enhance mixing and heat transfer during amidation .

- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Screen catalysts (e.g., HATU vs. EDCI) to improve coupling efficiency .

- Data-Driven Approach : Design-of-experiment (DoE) models can identify optimal reagent ratios and reaction conditions .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of structural analogs?

- Case Example : Some analogs show antitumor activity, while others exhibit anti-inflammatory effects.

- In vitro assays : Standardize cell lines (e.g., HepG2 for cancer, RAW264.7 for inflammation) and dose ranges.

- SAR Analysis : Compare substituent effects using analogs with methoxy, nitro, or chloro groups (see Table 1) .

- Table 1: Biological Activities of Structural Analogs

| Compound | Key Substituent | Reported Activity | Reference |

|---|---|---|---|

| N-(3-chloro-4-methylphenyl)-... | Chloro-methylphenyl | Antitumor | |

| 2-(4-Fluorophenoxy)-... | Fluorophenoxy | Anti-inflammatory | |

| N-[4-(diethylamino)phenyl]-... | Diethylamino | Antimicrobial |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2 for anti-inflammatory activity).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies mitigate challenges in isolating high-purity batches of this compound?

- Chromatography : Optimize mobile phase ratios (e.g., hexane:ethyl acetate gradients) for HPLC purification.

- Crystallization : Use solvent pairs like ethanol/water to enhance crystal formation.

- Quality Control : Validate purity via HPLC-DAD (≥95%) and differential scanning calorimetry (DSC) for polymorph analysis .

Methodological Recommendations

- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., pH, temperature) to isolate variables .

- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for cross-validation .

- Ethical Compliance : Adhere to in vitro research guidelines (e.g., ISO 10993-5 for cytotoxicity testing) when handling biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.